2-[[2-methoxy-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile
Description
The compound 2-[[2-methoxy-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile features a benzonitrile core substituted with a methoxy-phenoxy linker and an (E)-configured thiazol-5-ylidene moiety bearing a 4-methylanilino group. The E-configuration of the thiazolylidene methyl group likely influences molecular geometry and binding interactions .
Properties
Molecular Formula |
C26H21N3O3S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[2-methoxy-4-[(E)-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C26H21N3O3S/c1-17-7-10-21(11-8-17)28-26-29-25(30)24(33-26)14-18-9-12-22(23(13-18)31-2)32-16-20-6-4-3-5-19(20)15-27/h3-14H,16H2,1-2H3,(H,28,29,30)/b24-14+ |
InChI Key |
RJWSCXFRTCICJV-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXY-4-{[(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Coupling Reactions: The final coupling of the thiazolidine derivative with a benzonitrile derivative can be facilitated by using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Could be used in the design of probes for studying biological systems.
Industry
Materials Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-METHOXY-4-{[(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Core Modifications
Thiazolo-Triazole Hybrid ()
The compound 2-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate replaces the thiazole ring with a fused thiazolo-triazole system. Additionally, the acetate ester substituent (vs. benzonitrile) may reduce polarity, affecting solubility and bioavailability .
Triazole Derivative ()
4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]-benzonitrile substitutes the thiazole with a triazole ring containing a thioxo group. The triazole’s smaller size and the thioxo group’s electron-withdrawing nature could enhance reactivity or alter pharmacokinetic profiles compared to the target compound .
Substituent Variations
Ethoxy vs. Methoxy ()
The analogue 2-({2-ethoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile features an ethoxy group instead of methoxy. Ethoxy’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. The sulfanylidene group in the thiazolidin ring could improve oxidative stability or modulate enzyme inhibition .
Hydroxy-N-Methylanilino Substitution ()
2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid introduces a Z-configuration and a hydroxy-N-methylanilino group.
Functional Group Replacements
Benzimidazole Derivatives ()
Compounds like 4-[1-({5-[3-(substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-5-substituted-1H-benzimidazol-2-yl]benzonitrile replace the thiazole with benzimidazole-triazole hybrids. Benzimidazole’s planar structure and nitrogen-rich environment may enhance DNA intercalation or kinase inhibition, as seen in anti-inflammatory comparisons with Diclofenac Sodium .
Oxadiazole-Containing Analogues ()
2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one incorporates an oxadiazole ring, which is more electron-deficient than thiazole. This could improve metabolic stability or alter binding kinetics in enzyme targets .
Biological Activity
The compound 2-[[2-methoxy-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzonitrile moiety : This component often contributes to the lipophilicity and biological activity of the compound.
- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Methoxy and phenoxy groups : These functional groups can influence the solubility and reactivity of the compound.
Anticancer Activity
Research has indicated that compounds similar to 2-[[2-methoxy-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Evaluation
A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| MDA-MB-231 | 12.5 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Thiazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Research Findings
In a neuroprotection study using rat primary cortical neurons, the compound was shown to reduce cell death induced by oxidative stress. The protective effects were attributed to:
- Reduction in Reactive Oxygen Species (ROS) : The compound significantly decreased ROS levels.
- Upregulation of Antioxidant Enzymes : Enhanced expression of superoxide dismutase (SOD) and catalase was observed.
Antimicrobial Activity
The antimicrobial properties of similar thiazole compounds have also been documented. A comparative study assessed the antibacterial activity against several strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results indicate that the compound possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
